molecular formula C10H6N4OS B12543385 2-[(4-Formylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile CAS No. 652154-15-9

2-[(4-Formylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile

Cat. No.: B12543385
CAS No.: 652154-15-9
M. Wt: 230.25 g/mol
InChI Key: SBNXUWSYKRZGNZ-UHFFFAOYSA-N
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Description

2-[(4-Formylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile is a heterocyclic compound that features a thiazole ring fused with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Formylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile typically involves the reaction of 4-formylpyridine with thiosemicarbazide under acidic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to maximize yield and purity, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Formylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 2-[(4-Carboxypyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile.

    Reduction: 2-[(4-Hydroxymethylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Formylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Formylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiazole and pyridine rings. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Formylpyridin-2-yl)amino]-1,3-thiazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    2-[(4-Hydroxymethylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile: Similar structure but with a hydroxymethyl group instead of a formyl group.

Uniqueness

The combination of the thiazole and pyridine rings also contributes to its distinct chemical and biological properties .

Properties

CAS No.

652154-15-9

Molecular Formula

C10H6N4OS

Molecular Weight

230.25 g/mol

IUPAC Name

2-[(4-formylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile

InChI

InChI=1S/C10H6N4OS/c11-4-8-5-13-10(16-8)14-9-3-7(6-15)1-2-12-9/h1-3,5-6H,(H,12,13,14)

InChI Key

SBNXUWSYKRZGNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C=O)NC2=NC=C(S2)C#N

Origin of Product

United States

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